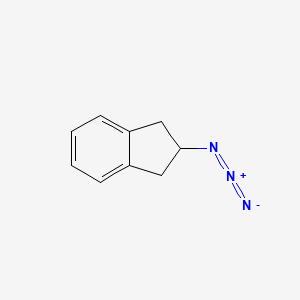
2-azido-2,3-dihydro-1H-indene
Vue d'ensemble
Description
2-azido-2,3-dihydro-1H-indene is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 211.18 g/mol and a melting point of 115-117 °C. It is soluble in ethanol and chloroform, and insoluble in water. 2-azido-2,3-dihydro-1H-indene has been studied for its potential uses in the field of medicine and biotechnology, and has shown promising results in a number of areas.
Applications De Recherche Scientifique
Application in Medicinal Chemistry
Indane-1,3-dione, a close analogue of 2-azido-2,3-dihydro-1H-indene, finds applications in various research fields, including medicinal chemistry . It’s commonly associated with the design of biologically active compounds . For example, Donepezil, used for the treatment of Alzheimer’s disease, and Indinavir, used for the treatment of AIDS, are both indanone derivatives .
Application in Organic Electronics
Indane-1,3-dione is also used in the field of organic electronics . It serves as an electron acceptor for the design of dyes for solar cell applications .
Application in Photopolymerization
Indane-1,3-dione is widely used in photopolymerization . It’s used as a photoinitiator, a substance that promotes the process of polymerization when exposed to light .
Application in Optical Sensing
Indane-1,3-dione-based structures are used in optical sensing . The specific methods and results of these applications are not detailed in the source.
Application in Non-Linear Optical (NLO) Applications
Indane-1,3-dione is used in non-linear optical (NLO) applications . NLO materials are used in devices that control the intensity, phase, polarization, and propagation direction of light.
Application in Cancer Therapy
Indene derivatives, such as 2-Amino-2,3-dihydro-1H-indene-5-carboxamide, have been studied for their potential use in cancer therapy . These compounds have been designed and synthesized as selective inhibitors for the Discoidin Domain Receptor 1 (DDR1), which plays a crucial role in the progression of various cancers .
Application in Aviation and Rubber Industry
Indene is used as an anti-shock agent in aviation fuel and in the rubber industry . Its derivatives can be used to produce more than twenty types of medicines .
Application in Organic Synthesis
Indene is also used in organic synthesis . It can be used as a solvent, and dihydroindene can be cracked to produce benzene products .
Propriétés
IUPAC Name |
2-azido-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTWHOQSNDVASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479856 | |
| Record name | 1H-Indene, 2-azido-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-2,3-dihydro-1H-indene | |
CAS RN |
180260-72-4 | |
| Record name | 1H-Indene, 2-azido-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




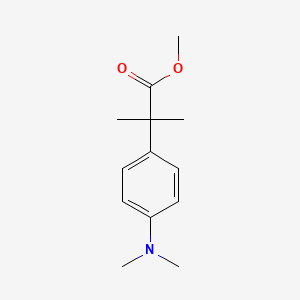

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
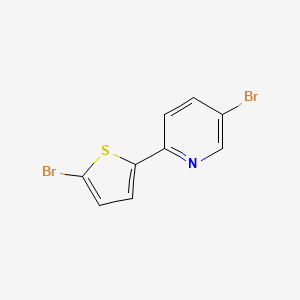
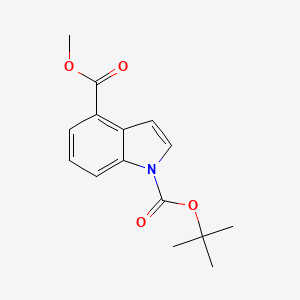
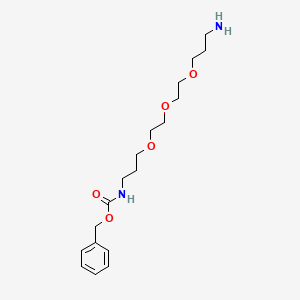
![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
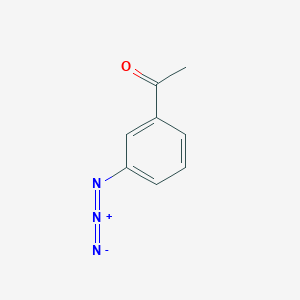
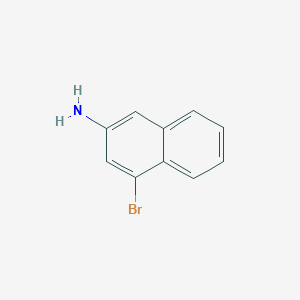

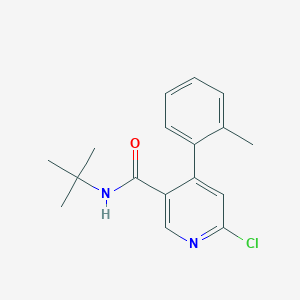
![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
